4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a complex organic compound that features a tetrazole ring, a phenyl group, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling with Pyridine: The pyridine ring is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of any nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of cellular processes and molecular interactions.
Medicine
In medicinal chemistry, 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might also make it suitable for use in sensors or other technological applications.
Mechanism of Action
The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine
- 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine sulfate
- 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine phosphate
Uniqueness
The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for certain applications, particularly in medicinal chemistry. Compared to its sulfate and phosphate counterparts, the hydrochloride form may offer better pharmacokinetic properties, such as improved absorption and bioavailability.
Conclusion
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to the development of new technologies and therapies.
Properties
IUPAC Name |
N-pyridin-2-yl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7S.ClH/c1-2-7-16-14(6-1)19-15-18-13(9-23-15)11-4-3-5-12(8-11)22-10-17-20-21-22;/h1-10H,(H,16,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBVMZRFYGDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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